Fmoc-2,4-Dichlor-L-Phenylalanin
Übersicht
Beschreibung
Fmoc-2,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dichloro-L-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The compound’s molecular formula is C24H19Cl2NO4, and it has a molecular weight of 456.32 g/mol .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-2,4-Dichlor-L-Phenylalanin wird häufig im Bereich der Peptidsynthese eingesetzt. Die Fmoc-Gruppe dient als temporärer Schutz für die Aminogruppe und ermöglicht so den schrittweisen Aufbau von Peptidketten. Diese Verbindung mit ihren Dichlorsubstitutionen kann sterische Hinderung und elektronische Effekte einführen, die für die Untersuchung von Struktur-Aktivitäts-Beziehungen in Peptiden von Vorteil sind .
Hydrogelbildung
Untersuchungen haben gezeigt, dass Fmoc-Dipeptide, zu denen Derivate wie this compound gehören, sich zu supramolekularen Nanostrukturen selbstorganisieren können. Diese Strukturen können weiter zur Bildung von Hydrogelen führen, die potenzielle Anwendungen in der Arzneimittelverabreichung und der Gewebezüchtung haben .
Biomedizinische Anwendungen
Aufgrund seiner Fähigkeit, stabile Strukturen zu bilden, kann this compound verwendet werden, um biokompatible Hydrogele zu erzeugen. Diese Hydrogele können für verschiedene biomedizinische Anwendungen optimiert werden, einschließlich als Gerüste für Zellwachstum oder als Matrizen für die kontrollierte Freisetzung von Medikamenten .
Proteomik
In der Proteomik kann this compound zur Modifizierung von Peptiden und Proteinen verwendet werden. Diese Modifikation kann bei der Untersuchung von Protein-Protein-Interaktionen, Enzymkinetik und anderen biologischen Prozessen helfen. Sie kann auch bei der Identifizierung und Quantifizierung von Proteinen helfen .
Materialwissenschaft
Die einzigartigen Eigenschaften von this compound machen es für die Entwicklung neuer Materialien geeignet. Seine Einarbeitung in Polymere kann zu Materialien mit neuartigen Eigenschaften führen, die in verschiedenen industriellen Anwendungen nützlich sind .
Arzneimittelforschung
In der Arzneimittelforschung kann die Einführung von this compound in Peptidsequenzen zur Entwicklung neuer Verbindungen mit potenziellen therapeutischen Wirkungen führen. Seine Dichlorgruppen können die biologische Aktivität dieser Peptide erheblich verändern, was es zu einem wertvollen Werkzeug für Medizinalchemiker macht .
Wirkmechanismus
Target of Action
Fmoc-2,4-dichloro-L-phenylalanine is primarily used in proteomics research . .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification, but this is speculative and would need to be confirmed by further studies.
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dichloro-L-phenylalanine typically involves the following steps:
Formation of 2,4-dichlorophenyl propanol: This is achieved by reacting chlorobenzyl magnesium chloride with 2,4-dichlorophenyl sulfate.
Coupling with L-phenylalanine: The resulting 2,4-dichlorophenyl propanol is then reacted with L-phenylalanine to form the desired compound.
Industrial Production Methods: Industrial production of Fmoc-2,4-dichloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further peptide coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection: The primary product is 2,4-dichloro-L-phenylalanine with a free amino group.
Chemistry:
Peptide Synthesis: Fmoc-2,4-dichloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins with specific properties for research and therapeutic purposes.
Industry:
Vergleich Mit ähnlichen Verbindungen
Fmoc-2,6-dichloro-L-phenylalanine: Similar in structure but with chlorine atoms at the 2 and 6 positions.
Fmoc-phenylalanine: Lacks chlorine atoms, making it less reactive in substitution reactions.
Uniqueness:
Biologische Aktivität
Fmoc-2,4-dichloro-L-phenylalanine (Fmoc-DCl-Phe) is a derivative of phenylalanine that has gained attention for its unique biological activities, particularly in the fields of antimicrobial properties, biofilm inhibition, and potential applications in drug delivery systems. This article explores the biological activity of Fmoc-DCl-Phe through various studies, highlighting its mechanisms of action and potential applications.
Fmoc-DCl-Phe is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring, which contributes to its hydrophobicity and stability. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis to prevent unwanted reactions.
- Molecular Formula : C15H14Cl2N O2
- Molecular Weight : 327.18 g/mol
- CAS Number : 352351-62-3
Antimicrobial Properties
Research has demonstrated that Fmoc-DCl-Phe exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study assessing its effect on biofilm formation, Fmoc-DCl-Phe was found to reduce biofilm biomass significantly compared to untreated controls. The reduction in biofilm formation was attributed to the compound's ability to disrupt extracellular matrix (ECM) components such as proteins, polysaccharides, and nucleic acids.
Bacterial Strain | Biofilm Reduction (%) at 1 mM | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 40% | Disruption of ECM |
Pseudomonas aeruginosa | 50% | Inhibition of adhesion |
The study indicated that Fmoc-DCl-Phe treatment led to a decrease in protein content by approximately 40%, polysaccharides by 50%, and nucleic acids by around 60% in biofilms formed by these bacteria .
Biofilm Inhibition Mechanism
The mechanism underlying the biofilm inhibition involves several key factors:
- Disruption of ECM : Fmoc-DCl-Phe interferes with the structural integrity of the ECM, leading to unstable biofilms.
- Reduced Cell Adhesion : By affecting the surface interactions among bacterial cells, it decreases their ability to adhere and form stable aggregates.
- Altered Quorum Sensing : The compound may also influence quorum sensing mechanisms critical for biofilm maturation .
Study on Biofilm Formation
A detailed case study evaluated the impact of Fmoc-DCl-Phe on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that treatment with Fmoc-DCl-Phe at concentrations ranging from 0.5 mM to 1.2 mM resulted in substantial reductions in biofilm biomass and viability.
- Findings :
Application in Drug Delivery Systems
Fmoc-DCl-Phe has also been investigated for its potential role in drug delivery systems due to its ability to form hydrogels. These hydrogels can mimic biological tissues and are being explored for applications in tissue engineering and controlled drug release.
- Hydrogel Formation : The presence of chlorine atoms enhances hydrophobic interactions, facilitating self-assembly into stable hydrogel networks.
- Drug Delivery Applications : Research suggests that these hydrogels can encapsulate therapeutic agents, providing sustained release profiles suitable for various medical applications .
Eigenschaften
IUPAC Name |
(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426596 | |
Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-62-3 | |
Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352351-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.